2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. The structure features:
- Dione groups at positions 5 and 7: Contribute to polarity and tautomeric versatility, influencing solubility and metabolic stability.
Properties
IUPAC Name |
2-amino-4-[2-(3,4-dimethoxyphenyl)ethyl]-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-22-9-4-3-8(7-10(9)23-2)5-6-19-12-11(24-14(16)17-12)13(20)18-15(19)21/h3-4,7H,5-6H2,1-2H3,(H2,16,17)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBGUZPNAXSKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 can lead to a halt in cell cycle progression, specifically preventing the transition from the G1 phase to the S phase. This can result in the inhibition of cell proliferation, particularly in cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation. Therefore, its inhibition can disrupt normal cell cycle progression and lead to cell cycle arrest.
Biochemical Analysis
Biochemical Properties
The compound interacts with the enzyme topoisomerase I, a critical enzyme involved in DNA replication. The nature of this interaction involves the stabilization of the topoisomerase I/DNA complex, which inhibits the proliferation of cancer cells.
Cellular Effects
2-Amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has shown to have significant effects on various types of cells. It influences cell function by causing DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the topoisomerase I/DNA complex. This binding interaction results in the stabilization of the complex, leading to DNA damage and inhibition of cell proliferation.
Biological Activity
The compound 2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a member of the thiazolo-pyrimidine class of heterocyclic compounds. This class has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 286.34 g/mol. The compound features a thiazolo-pyrimidine core structure that is known for its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O3S |
| Molecular Weight | 286.34 g/mol |
| LogP | 2.6 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 3 |
Anticancer Properties
Research indicates that compounds within the thiazolo-pyrimidine family exhibit significant anticancer activities. A notable study highlighted that derivatives of thiazolo-pyrimidines can activate caspases and induce apoptosis in cancer cells, making them potential candidates for cancer therapy . Specifically, the compound has shown promise against hematological cancers such as leukemias.
Case Study: Anti-Cancer Efficacy
In a preclinical study, the compound demonstrated effective inhibition of tumor growth in xenograft models. The mechanism was attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival. The results suggest that it may serve as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
Thiazolo-pyrimidines have also been investigated for their antimicrobial properties. A recent synthesis of related compounds revealed potent activity against various Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve interference with bacterial DNA replication and cell wall synthesis.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | < 29 µg/mL |
| Staphylococcus aureus | < 40 µg/mL |
| Candida albicans | < 207 µg/mL |
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- Caspase Activation : Induces apoptosis in cancer cells.
- Enzyme Inhibition : Acts as an inhibitor of key kinases involved in tumor progression.
- Antibacterial Mechanism : Disrupts bacterial cell wall synthesis and DNA replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
Modifications to the central heterocyclic scaffold significantly alter bioactivity and pharmacokinetics:
Key Findings :
- The 5-trifluoromethyl group in thiazolo[4,5-d]pyrimidines improves cellular uptake and target affinity, as seen in antiproliferative assays .
- Replacing the thiazole core with thiophene or furo[3,2-d]pyrimidine (oxygen-containing) enhances hydrogen-bonding with residues like Glu138 in HIV-1 NNIBP, reducing EC₅₀ values .
Substituent Effects
Substituents at the 4-position and thionation at the 7-position are critical for activity:
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
